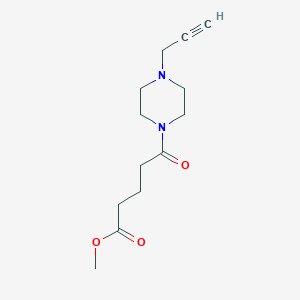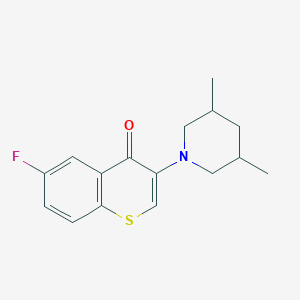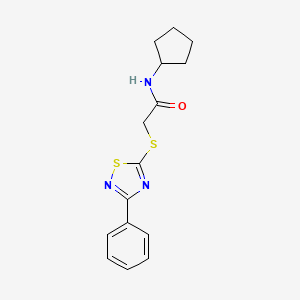![molecular formula C18H18ClN5O3S B2397515 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide CAS No. 905761-76-4](/img/structure/B2397515.png)
2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide
カタログ番号 B2397515
CAS番号:
905761-76-4
分子量: 419.88
InChIキー: IBQTVHYHPVNUSV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The triazole ring, the sulfanyl group, and the phenyl rings would all contribute to the overall structure. The presence of the chlorine and methoxy groups would also influence the compound’s geometry and electronic structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group and the polarizable sulfur and chlorine atoms could impact its solubility, boiling point, and melting point .科学的研究の応用
Synthesis and Pharmacological Potential
- 1,2,4-Triazol derivatives, including compounds similar to the specified chemical, have shown significant synthetic and pharmacological potential. They are part of ongoing research to develop new drugs with minimized toxicity and enhanced effectiveness in various medical conditions. This research often involves in silico investigation of basic structures and special-purpose synthesis of potentially biologically active compounds (Chalenko et al., 2019).
Spectroscopic Analysis and Molecular Studies
- Vibrational spectroscopic techniques like Raman and Fourier-transform infrared spectroscopy are utilized to characterize similar molecules. These studies, often supported by ab initio calculations and density functional theory, provide insights into molecular interactions, stability, and potential pharmacokinetic properties (Jenepha Mary, Pradhan, & James, 2022).
Cholinesterase Inhibition and Molecular Docking
- Certain derivatives of 1,2,4-triazol, similar to the specified compound, have been evaluated for their potential to inhibit enzymes like acetylcholinesterase and butyrylcholinesterase. These studies often involve molecular docking to understand how these compounds interact with biological targets (Riaz et al., 2020).
Antimicrobial Screening
- Some derivatives have been synthesized and characterized for their potential antibacterial and antifungal activities. The structural elucidation of these compounds is crucial to understand their interaction with microbial agents (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Antiviral and Virucidal Activity
- Similar compounds have been synthesized to evaluate their antiviral and virucidal activities against specific viruses. These studies include cytotoxicity evaluations and assessments of the potential to reduce viral replication (Wujec et al., 2011).
Crystal Structure Analysis
- Crystal structure analysis of related compounds offers insights into their molecular configurations and interactions. Such studies are critical in understanding the physical and chemical properties of these molecules (Cai et al., 2009).
作用機序
将来の方向性
特性
IUPAC Name |
2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O3S/c1-26-11-7-8-15(27-2)14(9-11)21-16(25)10-28-18-23-22-17(24(18)20)12-5-3-4-6-13(12)19/h3-9H,10,20H2,1-2H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQTVHYHPVNUSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された


![2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2397433.png)

methylidene]amino}-4,5-dimethoxybenzene](/img/structure/B2397435.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine](/img/structure/B2397440.png)
![1-(tert-butyl)-3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)urea](/img/structure/B2397441.png)
![1-(3,4-Dimethylphenyl)-4-[2-(2-methylpyrazol-3-yl)piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2397442.png)
![N-methyl-2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-phenylacetamide](/img/structure/B2397443.png)
![N-(3-methoxybenzyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2397446.png)
![2-[3-{[(2-Chlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile](/img/structure/B2397447.png)
![N-(benzo[d][1,3]dioxol-5-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide](/img/structure/B2397449.png)

